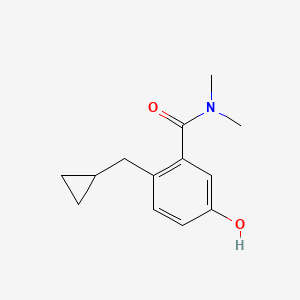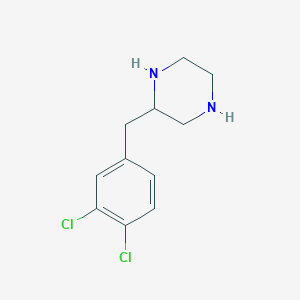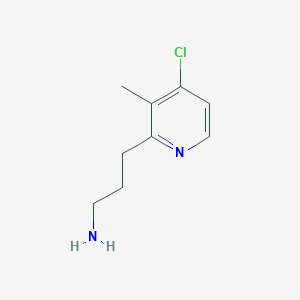![molecular formula C17H26N6O4 B14852935 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentosidine is a well-characterized biomarker for advanced glycation endproducts (AGEs). It is a fluorescent cross-linking compound formed between the amino acids arginine and lysine through the Maillard reaction with ribose, a pentose sugar . AGEs are biochemicals formed under normal physiological conditions but accumulate more rapidly under oxidative stress and hyperglycemia . Pentosidine is particularly notable for its fluorescence, which makes it easily detectable and useful for studying AGE-related biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentosidine can be synthesized by reacting arginine, lysine, and a pentose sugar such as ribose. The reaction typically occurs in a sodium phosphate buffer at pH 9.0 and is heated to 65°C . Another method involves the formation of pentosidine from glucose, albeit at a slower rate, likely through the oxidation of glucose to arabinose .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Pentosidine primarily forms through glycation and oxidation reactions. It is both an AGE and a glycoxidation product .
Common Reagents and Conditions:
Reagents: Arginine, lysine, ribose (or other pentoses), glucose.
Conditions: Sodium phosphate buffer (pH 9.0), heating to 65°C.
Major Products: The major product of these reactions is pentosidine itself, which forms fluorescent cross-links between arginine and lysine residues .
Applications De Recherche Scientifique
Pentosidine has a wide range of applications in scientific research:
Mécanisme D'action
Pentosidine forms through the Maillard reaction, where ribose reacts with arginine and lysine residues to create cross-links. This process involves glycation and oxidation, leading to the formation of fluorescent cross-links . In vivo, pentosidine accumulates in tissues and serves as a marker for oxidative stress and protein damage . It is particularly significant in conditions like diabetes, where it correlates with the severity of complications .
Comparaison Avec Des Composés Similaires
Nε-(Carboxymethyl)lysine (CML): Another well-known AGE, formed through the glycation of lysine residues.
Nε-(Carboxyethyl)lysine (CEL): Similar to CML but involves different glycation pathways.
Imidazolone: Formed through the glycation of arginine residues.
Uniqueness of Pentosidine: Pentosidine is unique due to its fluorescent properties, which make it easily detectable and useful for studying AGE-related processes . Its formation involves both glycation and oxidation, distinguishing it from other AGEs that may not require oxidative conditions .
Propriétés
IUPAC Name |
2-amino-6-[2-[(4-amino-4-carboxybutyl)amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869701 |
Source


|
| Record name | 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)

